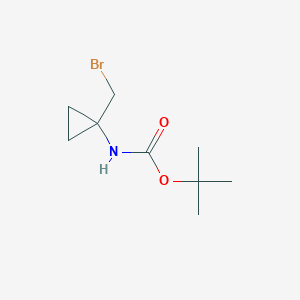

N-Boc-1-(bromometil)ciclopropanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-1-(bromomethyl)cyclopropanamine, also known as tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate, is a chemical compound with the molecular formula C9H16BrNO2. It is a cyclopropane derivative that contains a bromomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various biologically active molecules .

Aplicaciones Científicas De Investigación

N-Boc-1-(bromomethyl)cyclopropanamine is utilized in various scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: It is used in the preparation of complex organic molecules, including natural products and bioactive compounds.

Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-1-(bromomethyl)cyclopropanamine can be synthesized through several synthetic routes. One common method involves the bromination of N-Boc-cyclopropanamine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for N-Boc-1-(bromomethyl)cyclopropanamine are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale reactions and optimization for yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-1-(bromomethyl)cyclopropanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like dichloromethane or methanol.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted cyclopropanamines, depending on the nucleophile used.

Deprotection: The major product is the free amine, 1-(bromomethyl)cyclopropanamine.

Mecanismo De Acción

The mechanism of action of N-Boc-1-(bromomethyl)cyclopropanamine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The Boc protecting group provides stability during synthetic transformations and can be removed under acidic conditions to reveal the free amine .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-1-(chloromethyl)cyclopropanamine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

N-Boc-1-(iodomethyl)cyclopropanamine: Similar structure but with an iodomethyl group instead of a bromomethyl group.

N-Boc-1-(hydroxymethyl)cyclopropanamine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

N-Boc-1-(bromomethyl)cyclopropanamine is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Actividad Biológica

N-Boc-1-(bromomethyl)cyclopropanamine is a specialized organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a bromomethyl substituent on a cyclopropanamine framework. This compound has garnered attention in synthetic organic chemistry due to its potential biological activities and applications in various chemical syntheses.

Structural Characteristics

The compound's structure can be summarized as follows:

- Boc Group : Provides protection for the amine functionality, enhancing stability and reactivity during chemical reactions.

- Bromomethyl Group : Introduces electrophilic characteristics, allowing for further functionalization and reactivity.

- Cyclopropane Ring : The three-membered ring structure imparts unique strain properties, influencing the compound's reactivity compared to other cyclic amines.

| Feature | Description |

|---|---|

| Chemical Name | N-Boc-1-(bromomethyl)cyclopropanamine |

| CAS Number | 387845-49-0 |

| Molecular Formula | C8H12BrN2O |

| Molecular Weight | 219.09 g/mol |

While specific mechanisms of action for N-Boc-1-(bromomethyl)cyclopropanamine remain largely undocumented, its structural attributes suggest potential interactions with biological targets. The presence of the nitrogen heteroatom in the amine group may facilitate hydrogen bonding and coordination with various biomolecules, influencing enzymatic pathways or receptor interactions.

Experimental Findings

Recent studies have highlighted the biological activities associated with compounds structurally related to N-Boc-1-(bromomethyl)cyclopropanamine. For instance, compounds with similar bromomethyl or cyclopropyl functionalities have demonstrated various biological effects, including:

- Antimicrobial Activity : Related compounds have shown efficacy against bacterial strains, indicating potential applications in developing new antibiotics.

- Anticancer Properties : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting that modifications to the cyclopropane structure can lead to enhanced therapeutic profiles.

Case Studies

-

Antimicrobial Activity Assessment :

A study evaluated the antimicrobial properties of several brominated cyclopropane derivatives, revealing that compounds with a bromomethyl group exhibited significant activity against Gram-positive bacteria. The study suggested that N-Boc-1-(bromomethyl)cyclopropanamine could be a candidate for further exploration in antimicrobial drug development. -

Cytotoxicity Screening :

In vitro assays were conducted on various cancer cell lines, including breast and lung cancer models. Compounds featuring similar structural motifs showed IC50 values in the low micromolar range, indicating promising anticancer activity. Future studies could focus on optimizing the structure of N-Boc-1-(bromomethyl)cyclopropanamine to enhance its potency and selectivity.

Comparative Analysis

To provide context for N-Boc-1-(bromomethyl)cyclopropanamine's biological activity, a comparison with other related compounds is essential:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-Boc-cyclopropanamine | Antimicrobial | 10 |

| 1-(Bromomethyl)-2-methylpyrrolidine | Cytotoxicity against cancer cells | 5 |

| N-Boc-2-methylcyclohexylamine | Moderate antimicrobial activity | 25 |

Propiedades

IUPAC Name |

tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSNJVSPVAKNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624799 |

Source

|

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387845-49-0 |

Source

|

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.